4-Methyl-1-hexanol

Description

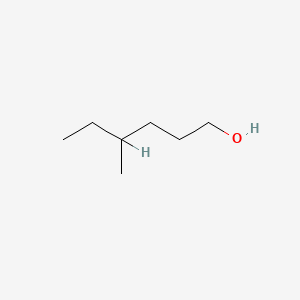

Structure

3D Structure

Properties

IUPAC Name |

4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862424 | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-49-5 | |

| Record name | 1-Hexanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Methyl-1-hexanol

An In-depth Technical Guide to 4-Methyl-1-hexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-1-hexanol is a primary alcohol and an isomer of heptanol. It is an organic compound with the chemical formula C7H16O.[1][2][3] This document serves as a comprehensive technical guide, detailing its physical and chemical properties, potential synthetic routes, and essential safety information. The information is curated for professionals in research and development who may utilize this compound as a solvent, a synthetic intermediate, or a subject of study.[1]

Physical and Chemical Properties

4-Methyl-1-hexanol is a colorless liquid with a characteristic alcohol-like, sweaty odor.[1][4] It is soluble in alcohol and other organic solvents, while being only slightly soluble in water.[1][4]

Quantitative Data Summary

The key physicochemical properties of 4-Methyl-1-hexanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylhexan-1-ol | [5] |

| CAS Number | 818-49-5 | [2][5][6] |

| Molecular Formula | C7H16O | [5][6][7] |

| Molecular Weight | 116.20 g/mol | [5][6][7] |

| Appearance | Colorless clear liquid | [1][4] |

| Odor | Sweaty, characteristic alcohol-like | [1][4] |

| Boiling Point | 172.0 to 174.0 °C @ 760 mmHg | [4] |

| 126 °C @ 140 mmHg | [7] | |

| Melting Point | Approx. -70 °C | [1] |

| Density | 0.820 - 0.821 g/mL (or g/cm³) | [1][8] |

| Refractive Index | 1.423 | [8] |

| Vapor Pressure | 0.407 mmHg @ 25.00 °C (est.) | [4] |

| Flash Point | 61.80 °C (143.00 °F) (est.) | [4] |

| Water Solubility | 4089 mg/L @ 25 °C (est.) | [4] |

| logP (o/w) | 2.211 (est.) | [4] |

Spectroscopic Data

Spectroscopic data for 4-Methyl-1-hexanol is available across various databases. This includes:

-

¹³C NMR Spectra: Available from sources such as SpectraBase.[5]

-

Mass Spectrometry (GC-MS): Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center.[3][5]

-

Infrared (IR) Spectra: IR spectrum data is available for the (S)-(+)-enantiomer.[9]

-

Kovats Retention Index: Values are available for standard non-polar (925.9 - 955) and standard polar (1414 - 1445) columns.[2][5]

Chemical Reactivity and Applications

As a primary alcohol, 4-Methyl-1-hexanol is expected to undergo typical reactions of this functional group, including oxidation to form 4-methylhexanal or 4-methylhexanoic acid, esterification with carboxylic acids, and dehydration.

Its properties make it suitable for several applications:

-

Solvent: It can be used as a solvent in emulsions, paints, inks, and coatings.[1]

-

Synthetic Intermediate: It serves as a precursor for the synthesis of other compounds such as fragrances, rubber additives, and surfactants.[1]

The logical classification and properties of this compound are illustrated below.

Experimental Protocols

General Synthesis Method

A general method for the preparation of 4-Methyl-1-hexanol involves a two-step process starting from 1-bromobutane.[1]

Step 1: Synthesis of 4-bromo-1-hexanol

-

This step is described as an active hydrogen reduction reaction involving 1-bromobutane as the starting material.[1] While the specific reducing agents and conditions are not detailed in the source, this transformation implies the addition of a C2-hydroxyl unit to the butyl chain.

Step 2: Rearrangement to 4-Methyl-1-hexanol

-

The intermediate, 4-bromo-1-hexanol, undergoes a rearrangement reaction to yield the final product, 4-Methyl-1-hexanol.[1] This likely involves the formation of an organometallic reagent (e.g., a Grignard reagent from the bromide) followed by reaction with an appropriate electrophile and subsequent rearrangement, or a metal-catalyzed coupling/isomerization process.

A generalized workflow for this synthesis is depicted below.

Safety Information

4-Methyl-1-hexanol is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It also causes serious eye irritation and is considered toxic to aquatic life.

Key Precautionary Measures:

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.[11] Ensure adequate ventilation.[1][11]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Keep cool.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

- 1. 4-methyl-hexan-1-ol [chembk.com]

- 2. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 3. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 4. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 5. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Hexanol, 4-methyl- (CAS 818-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-methyl-1-hexanol [stenutz.eu]

- 9. (S)-(+)-4-METHYL-1-HEXANOL(1767-46-0) IR Spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. i2.cdn.turner.com [i2.cdn.turner.com]

natural occurrence of 4-Methyl-1-hexanol in plants and insects

A Technical Guide to the Natural Occurrence of 4-Methyl-1-hexanol in Plants and Insects

Abstract

4-Methyl-1-hexanol is a branched-chain primary alcohol and a volatile organic compound (VOC) identified in the aroma profiles of various plants. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and potential ecological roles. Detailed experimental protocols for its extraction and analysis are presented, primarily focusing on headspace gas chromatography-mass spectrometry (GC-MS). While this compound is a known constituent of several plant species, particularly within the Nicotiana genus, evidence of its natural occurrence in insects is currently lacking. This document serves as a resource for researchers in chemical ecology, flavor chemistry, and natural product science.

Natural Occurrence of 4-Methyl-1-hexanol

4-Methyl-1-hexanol has been identified as a natural volatile compound in a number of plant species. Its presence contributes to the complex floral scents and aroma profiles that are crucial for plant-insect interactions.[1] However, there is a notable lack of evidence in the reviewed literature for its endogenous presence in insects. Often, it is confused with its isomer, 4-methyl-3-hexanol, which is a known ant pheromone.[2]

The documented occurrences in the plant kingdom are summarized below.

Table 1: Natural Occurrence of 4-Methyl-1-hexanol in Plants

| Kingdom | Family | Genus | Species | Plant Part / Context | References |

| Plantae | Solanaceae | Nicotiana | N. sylvestris | Petal Tissue Volatiles | [1] |

| Plantae | Solanaceae | Nicotiana | N. suaveolens | Volatiles | |

| Plantae | Solanaceae | Nicotiana | N. tomentosiformis | Volatiles | |

| Plantae | Solanaceae | Nicotiana | N. tabacum (Tobacco) | Leaf Volatiles | [3][4][5] |

| Plantae | Lythraceae | Punica | P. granatum (Pomegranate) | Fruit Peel | [6][7] |

Quantitative data on the concentration of 4-Methyl-1-hexanol in these sources is not extensively detailed in the available literature, underscoring a need for further quantitative studies.

Biosynthesis and Biological Role

Biosynthesis Pathway in Nicotiana sylvestris

Research on the petal tissue of Nicotiana sylvestris has elucidated a biosynthetic pathway for 4-methyl-1-hexanol.[1] The pathway originates from the amino acid isoleucine. It involves steps from both the biosynthesis and degradation pathways of isoleucine to form 2-methylbutyryl CoA. This intermediate is then elongated by a single acetate molecule through the action of fatty acid synthase, followed by a final reduction step to yield 4-methyl-1-hexanol.[1]

Potential Role in Plant-Insect Interactions

Volatile organic compounds (VOCs) are paramount in mediating communication between plants and insects.[8] These chemical signals can attract pollinators, repel herbivores, or even attract the natural enemies of herbivores in a tritrophic interaction.[8][9] As a component of floral fragrance, 4-methyl-1-hexanol likely plays a role in these complex ecological dynamics.[1] For instance, the blend of volatiles emitted by a plant helps insects locate food sources or suitable sites for oviposition.[8] While the specific function of 4-methyl-1-hexanol has not been isolated and studied in detail, its presence in floral scents suggests a role in attracting pollinators.

Experimental Protocols

The analysis of 4-methyl-1-hexanol from plant matrices relies on the extraction of volatile compounds followed by chromatographic separation and mass spectrometric identification. Headspace sampling combined with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.[10][11][12]

General Workflow for Analysis

The diagram below illustrates a typical experimental workflow for the identification and quantification of 4-methyl-1-hexanol in a plant sample.

Detailed Methodology: Headspace GC-MS

-

Sample Preparation : A known quantity (e.g., 0.5 - 2.0 g) of fresh plant material (leaves, petals) is placed into a sealed headspace vial (e.g., 20 mL). For quantitative analysis, an internal standard can be added.

-

Incubation and Extraction : The vial is incubated at a controlled temperature (e.g., 70-100°C) for a specific duration (e.g., 15-60 minutes) to allow volatile compounds to partition into the headspace gas phase.[11][13] A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[13]

-

Gas Chromatography (GC) : The SPME fiber is thermally desorbed in the hot GC injector port, releasing the volatiles onto the analytical column (e.g., HP-5MS). The column oven temperature is programmed to ramp up (e.g., start at 40°C, hold, then ramp to 250°C) to separate the compounds based on their boiling points and polarity.[11] Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS) : As compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. The instrument records the mass spectrum of each compound.

-

Identification and Quantification : 4-Methyl-1-hexanol is identified by comparing its recorded mass spectrum and retention time to that of an authentic standard and/or a reference library (e.g., NIST). Quantification is achieved by integrating the peak area and comparing it against a calibration curve constructed from standards.

Conclusion

4-Methyl-1-hexanol is a naturally occurring volatile compound found in several plant species, most notably within the Nicotiana genus and in pomegranate fruit peels. Its biosynthesis has been traced back to the amino acid isoleucine in N. sylvestris. As a component of floral scents, it is presumed to play a role in plant-insect communication, although specific functions remain to be fully elucidated. The standard analytical approach for its detection is headspace GC-MS, a robust and sensitive technique. A significant gap in the current literature is the absence of confirmed natural occurrences of 4-methyl-1-hexanol in insects, presenting an opportunity for future research in insect chemical ecology.

References

- 1. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Characterization of Aroma Compounds in Four Different Varieties of Cigar Tobacco Leaves from China Using HS-SPME-GC × GC-TOF-MS Combined with Flavor Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Widely targeted metabolomic analysis reveals that volatile metabolites in cigar tobacco leaves dynamically change during fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of differences in cigar tobacco leaves from different regions based on GC-IMS and LC-MS metabolomics techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars [frontiersin.org]

- 12. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

Navigating the Biological Landscape of 4-Methyl-1-hexanol Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the biological activities of 4-Methyl-1-hexanol isomers, providing a crucial resource for researchers, scientists, and professionals in drug development. While direct research on 4-Methyl-1-hexanol isomers is limited, this document leverages data from structurally similar compounds to provide a predictive framework for their potential biological effects and outlines detailed experimental protocols for their investigation.

Introduction

4-Methyl-1-hexanol is a chiral alcohol with the chemical formula C₇H₁₆O.[1] The presence of a stereocenter at the C4 position gives rise to two enantiomers: (S)-4-Methyl-1-hexanol and (R)-4-Methyl-1-hexanol. These isomers, along with other structural isomers of methylhexanol, present a compelling area of study due to the nuanced biological activities often observed with stereoisomers. This guide focuses on the potential for these isomers to modulate neuronal cell adhesion, drawing parallels from the well-documented activities of related branched-chain alcohols.

Potential Biological Activity: Antagonism of Ethanol's Effects on L1-Mediated Cell Adhesion

A significant body of research on structurally related compounds, such as 4-Methyl-1-pentanol, suggests a likely biological role for 4-Methyl-1-hexanol isomers as modulators of the L1 cell adhesion molecule (L1CAM) signaling pathway. Ethanol is a known inhibitor of L1-mediated cell-cell adhesion, a process critical for neurodevelopment. Certain long-chain branched alcohols have been identified as non-competitive antagonists of this inhibition.[2] This suggests that 4-Methyl-1-hexanol isomers could be valuable research tools in the study of fetal alcohol spectrum disorders and other neurological conditions.

Quantitative Data on Related Alcohol Antagonists

| Compound | Class | Mechanism of Antagonism | IC₅₀ (µM) |

| 1-Pentanol | Straight-chain alcohol | Non-competitive | ~100 |

| 4-Methyl-1-pentanol | Branched-chain alcohol | Non-competitive | ~30 |

| 1-Octanol | Straight-chain alcohol | Non-competitive | ~0.1 |

| 3-Buten-1-ol | Unsaturated alcohol | Competitive | ~1000 |

| Benzyl alcohol | Aromatic alcohol | Competitive | ~300 |

| Cyclopentanol | Cyclic alcohol | Competitive | ~500 |

Note: IC₅₀ values are approximate and can vary depending on the specific experimental conditions. The data for 4-Methyl-1-pentanol highlights the potential for branched-chain alcohols to be potent antagonists.

Signaling Pathways and Mechanisms

The L1CAM signaling pathway is crucial for neuronal migration, neurite outgrowth, and axon guidance. Ethanol is believed to disrupt the homophilic binding of L1CAM, thereby inhibiting downstream signaling. Non-competitive antagonists, such as 4-Methyl-1-pentanol, are thought to bind to an allosteric site on the L1CAM, preventing the conformational change induced by ethanol without directly competing for the same binding site.

Figure 1: Hypothesized L1CAM Signaling Pathway and Intervention by 4-Methyl-1-hexanol Isomers.

Experimental Protocols

Synthesis of Chiral 4-Methyl-1-hexanol Isomers

The enantioselective synthesis of 4-Methyl-1-hexanol isomers is crucial for studying their distinct biological activities. A common strategy involves the use of chiral precursors or catalysts.

Protocol: Asymmetric Hydrogenation of a Ketone Precursor

-

Synthesis of 4-Methylhex-1-en-3-one: Start with commercially available reagents to synthesize the unsaturated ketone precursor.

-

Asymmetric Hydrogenation:

-

In a high-pressure reaction vessel, dissolve 4-methylhex-1-en-3-one in a degassed solvent such as methanol.

-

Add a chiral ruthenium-based catalyst (e.g., Ru(BINAP)Cl₂).

-

Pressurize the vessel with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.

-

Monitor the reaction by gas chromatography (GC) for the disappearance of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting chiral 4-methyl-1-hexanol by column chromatography on silica gel.

-

-

Enantiomeric Excess Determination:

-

Determine the enantiomeric excess (ee) of the product by chiral GC or high-performance liquid chromatography (HPLC).

-

Figure 2: General Workflow for the Enantioselective Synthesis of 4-Methyl-1-hexanol.

Cell-Based Assay for Alcohol Antagonism

This protocol describes a cell aggregation assay to evaluate the ability of 4-Methyl-1-hexanol isomers to antagonize ethanol-induced inhibition of L1-mediated cell adhesion.[2]

Materials:

-

NIH/3T3 cells stably transfected with human L1CAM (L1-3T3 cells)

-

Control NIH/3T3 cells (not expressing L1CAM)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (200 proof)

-

(S)-4-Methyl-1-hexanol and (R)-4-Methyl-1-hexanol stock solutions in a suitable solvent (e.g., DMSO)

-

96-well V-bottom plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Protocol:

-

Cell Culture: Culture L1-3T3 and control cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Labeling: On the day of the assay, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM. Label the cells with a fluorescent dye according to the manufacturer's instructions.

-

Assay Setup:

-

In a 96-well V-bottom plate, add the test compounds (different concentrations of each 4-Methyl-1-hexanol isomer) and ethanol (final concentration, e.g., 100 mM). Include controls with no ethanol, ethanol alone, and vehicle controls.

-

Add the fluorescently labeled L1-3T3 cells to each well (e.g., 1 x 10⁵ cells/well).

-

-

Aggregation: Incubate the plate at 37°C for 1-2 hours with gentle agitation to allow for cell aggregation.

-

Quantification:

-

After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes. This will pellet the non-aggregated cells at the bottom of the V-well.

-

Read the fluorescence of the supernatant, which contains the aggregated cells, using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each condition relative to the control (no ethanol).

-

Determine the IC₅₀ value for each isomer, which is the concentration that restores 50% of the aggregation inhibited by ethanol.

-

Figure 3: Experimental Workflow for the Cell Aggregation Assay.

Other Potential Biological Activities

While the focus of this guide is on neuronal cell adhesion, it is plausible that 4-Methyl-1-hexanol isomers could exhibit other biological activities. For instance, related compounds have been identified as pheromones in insects. The stereochemistry of these pheromones is often critical for their activity. Therefore, investigating the potential role of 4-Methyl-1-hexanol isomers as semiochemicals could be a fruitful area of research.

Conclusion

The isomers of 4-Methyl-1-hexanol represent a promising but underexplored area of research. Based on the biological activities of structurally related compounds, it is hypothesized that these isomers may act as modulators of the L1CAM signaling pathway, with potential applications in neuroscience and drug discovery. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to investigate the biological landscape of these intriguing molecules. Further studies are warranted to elucidate the specific activities of the (S) and (R) enantiomers of 4-Methyl-1-hexanol and to unlock their full therapeutic and scientific potential.

References

The Role of 4-Methyl-1-hexanol as a Pheromone in Ant Species: A Technical Guide

Disclaimer: Initial research into the role of 4-methyl-1-hexanol as a pheromone in ant species did not yield specific evidence of its function as a primary signaling molecule in any studied ant species. However, the closely related compound, (3R,4S)-4-methyl-3-hexanol , is a well-documented pheromone in the ant Tetramorium impurum.[1][2] This guide will, therefore, focus on (3R,4S)-4-methyl-3-hexanol as a representative example to provide an in-depth technical overview in line with the user's request for content structure and detail.

Introduction: Chemical Communication in Ants

Ants, as highly social insects, rely on a sophisticated system of chemical communication to regulate nearly all aspects of their colonial life, from foraging and defense to reproduction and nestmate recognition. Pheromones, chemical substances released by an individual that trigger a social response in members of the same species, are the cornerstone of this communication. These chemical signals are detected by specialized receptors on the ants' antennae and are processed in specific regions of the ant brain, such as the antennal lobes.[3]

This guide provides a technical overview of (3R,4S)-4-methyl-3-hexanol, a key pheromonal component for the ant species Tetramorium impurum.[1][2] It will cover the quantitative aspects of its presence, the experimental protocols for its study, and the presumed signaling pathways involved in its action.

Chemical Profile of (3R,4S)-4-methyl-3-hexanol

(3R,4S)-4-methyl-3-hexanol is a chiral secondary alcohol. Its specific stereochemistry is crucial for its biological activity as a pheromone.

Table 1: Chemical Properties of 4-methyl-3-hexanol

| Property | Value |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| IUPAC Name | (3R,4S)-4-methylhexan-3-ol |

| CAS Number | 615-29-2 (for 4-methyl-3-hexanol) |

| Appearance | Colorless liquid |

Quantitative Data

(3R,4S)-4-methyl-3-hexanol has been identified as a component of the head secretions of Tetramorium impurum.[1][2] It is often found in conjunction with 4-methyl-3-hexanone.[1][2]

Table 2: Quantitative Analysis of Pheromone Production in Tetramorium impurum

| Caste | Compound | Quantity per Individual (approx.) |

| Male | (3R,4S)-4-methyl-3-hexanol | Significantly higher than workers and queens |

| Male | 4-methyl-3-hexanone | Significantly higher than workers and queens |

| Worker | (3R,4S)-4-methyl-3-hexanol | Present |

| Worker | 4-methyl-3-hexanone | Present |

| Queen | (3R,4S)-4-methyl-3-hexanol | Present |

| Queen | 4-methyl-3-hexanone | Present |

Experimental Protocols

The study of ant pheromones involves a multi-step process from extraction to behavioral validation.

Pheromone Extraction and Identification

A standard workflow for the extraction and identification of volatile pheromones from ants is as follows:

-

Gland Dissection: Individual ants are anesthetized, and the relevant glands (in this case, mandibular glands located in the head) are dissected under a microscope.

-

Solvent Extraction: The dissected glands are immersed in a non-polar solvent like hexane or dichloromethane to extract the volatile and semi-volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparing the spectrum to known libraries and standards.

-

Chiral Analysis: To determine the specific stereochemistry of chiral molecules like 4-methyl-3-hexanol, chiral gas chromatography columns are employed.

Caption: Workflow for Pheromone Extraction and Identification.

Behavioral Bioassays

To confirm the behavioral activity of an identified compound, bioassays are conducted.

-

Y-Maze Olfactometer: A common setup is a Y-maze where an ant is introduced at the base and can choose between two arms. One arm contains the synthetic version of the putative pheromone, while the other contains a solvent control. The number of ants choosing each arm is recorded to determine attraction or repulsion.

-

Arena Assays: A larger arena can be used to observe more complex behaviors. A filter paper treated with the synthetic pheromone can be introduced into the arena, and behaviors such as increased locomotion, aggression, or trail-following are recorded and quantified.

Caption: Y-Maze Olfactometer Bioassay Workflow.

Biosynthetic and Signaling Pathways

Biosynthesis of 4-methyl-3-hexanol (Hypothesized)

The precise biosynthetic pathway for 4-methyl-3-hexanol in ants has not been fully elucidated. However, based on the biosynthesis of similar branched-chain compounds in other organisms, a plausible pathway can be hypothesized. It likely involves the modification of fatty acid synthesis pathways, incorporating precursors from amino acid metabolism.

Caption: Hypothesized Biosynthetic Pathway for 4-methyl-3-hexanol.

Pheromone Signaling Pathway

The detection of pheromones like 4-methyl-3-hexanol initiates a signaling cascade within the ant's nervous system.

-

Reception: The pheromone molecule binds to specific Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) in the ant's antennae.

-

Transduction: This binding event triggers a G-protein coupled signaling cascade within the OSN, leading to the opening of ion channels and the generation of an action potential.

-

Processing: The action potential travels down the axon of the OSN to a specific glomerulus within the antennal lobe of the ant's brain.

-

Integration and Response: Projection neurons then carry this information from the antennal lobe to higher brain centers, such as the mushroom bodies and lateral horn, where the information is integrated, leading to a specific behavioral response (e.g., alarm, attraction).

Caption: General Pheromone Signaling Pathway in Ants.

Conclusion

While 4-methyl-1-hexanol is not a confirmed ant pheromone, the study of its isomer, (3R,4S)-4-methyl-3-hexanol, in Tetramorium impurum provides a clear example of the specificity and importance of chemical signaling in ant societies. Further research is needed to fully elucidate the biosynthetic pathways of such compounds in ants and to map the specific neural circuits that govern the resulting behaviors. The methodologies outlined in this guide provide a framework for the continued investigation of the complex chemical language of ants.

References

spectral data for 4-Methyl-1-hexanol including NMR, IR, and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methyl-1-hexanol, a key organic compound relevant in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines the experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Quantitative Spectral Data Summary

The spectral data for 4-Methyl-1-hexanol is summarized in the tables below, providing a clear and concise reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~63 |

| C2 (-CH₂) | ~39 |

| C3 (-CH₂) | ~30 |

| C4 (-CH) | ~34 |

| C5 (-CH₂) | ~29 |

| C6 (-CH₃) | ~11 |

| C4-CH₃ | ~19 |

Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.

¹H NMR Spectral Data (Predicted)

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable | Singlet (broad) | 1H |

| H1 (-CH₂OH) | ~3.6 | Triplet | 2H |

| H6 (-CH₃) | ~0.9 | Triplet | 3H |

| H4-CH₃ | ~0.9 | Doublet | 3H |

| Other -CH₂- and -CH- | ~1.1-1.6 | Multiplet | 10H |

Note: ¹H NMR data is based on predictive models and known chemical shift ranges for similar aliphatic alcohols. The broadness and chemical shift of the hydroxyl (-OH) proton are highly dependent on concentration and solvent due to hydrogen bonding.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955, 2925, 2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1378 | Medium | C-H bend (methyl) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 70 | High | [M - C₂H₅OH]⁺ or [C₅H₁₀]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 57 | Moderate | [C₄H₉]⁺ (butyl cation) |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ (propyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Note: The molecular ion peak (M⁺) at m/z 116 is often weak or absent in the mass spectra of alcohols.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4-Methyl-1-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Prepare a solution of 4-Methyl-1-hexanol by dissolving approximately 5-10 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat 4-Methyl-1-hexanol directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of 4-Methyl-1-hexanol (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Analysis:

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 200-250 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Acquire the mass spectrum of the chromatographic peak corresponding to 4-Methyl-1-hexanol.

-

Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-hexanol.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

4-Methyl-1-hexanol molecular weight and chemical formula

An In-Depth Technical Guide to 4-Methyl-1-hexanol

This guide provides a comprehensive overview of the chemical properties of 4-Methyl-1-hexanol, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its molecular data, a detailed experimental protocol for a representative synthesis, and a visualization of the synthetic workflow.

Core Molecular Data

The fundamental molecular properties of 4-Methyl-1-hexanol are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Citations |

| Chemical Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.2013 g/mol | [1][2] |

| CAS Registry Number | 818-49-5 | [1][2] |

Representative Synthetic Protocol: Hydroboration-Oxidation

A common and effective method for the synthesis of primary alcohols from alkenes is the hydroboration-oxidation reaction. The following protocol provides a detailed methodology for a synthesis analogous to that of 4-Methyl-1-hexanol, specifically the hydroboration-oxidation of 4-methyl-1-pentene to form 4-methyl-1-pentanol. This process is representative of the synthesis of 4-Methyl-1-hexanol from 4-methyl-1-hexene.

Reaction: Hydroboration-Oxidation of an Alkene

Objective: To synthesize a primary alcohol via the anti-Markovnikov addition of a borane reagent to an alkene, followed by oxidation.

Materials:

-

4-Methyl-1-pentene (or analogous alkene)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-THF complex (BH₃·THF)

-

Aqueous Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Brine solution

Experimental Procedure:

-

Reaction Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere, such as dry nitrogen or argon, to prevent the reaction of the borane reagent with moisture. A round-bottom flask should be equipped with a magnetic stirrer and a dropping funnel.[4]

-

Hydroboration: The alkene (1 equivalent) is dissolved in anhydrous THF in the reaction flask. The flask is then cooled to 0°C in an ice bath. The borane-THF complex is added dropwise from the dropping funnel while maintaining the low temperature. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.[4][5][6]

-

Oxidation: The reaction mixture is cooled again to 0°C. Aqueous sodium hydroxide is slowly added, followed by the careful, dropwise addition of 30% hydrogen peroxide. It is crucial to control the addition to prevent the temperature from rising excessively. The mixture is then stirred at room temperature for at least one hour, and may be gently refluxed to ensure the completion of the oxidation.[4][5][6]

-

Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether to recover any dissolved product. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. After filtering to remove the drying agent, the solvent is removed by rotary evaporation. The resulting crude product is then purified by fractional distillation to yield the pure primary alcohol.[4][5]

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the hydroboration-oxidation synthesis of a primary alcohol from an alkene.

References

A Technical Guide to 4-Methyl-1-hexanol: Synonyms, Biosynthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-methyl-1-hexanol, a branched-chain primary alcohol. This document covers its common synonyms in scientific literature, its biosynthetic pathway, relevant experimental protocols, and a summary of its physicochemical properties. This guide is intended to be a valuable resource for professionals in research, and drug development who are interested in the properties and potential applications of this molecule.

Common Synonyms and Identification

In scientific literature and chemical databases, 4-methyl-1-hexanol is referred to by several synonyms. Proper identification is crucial for accurate literature searches and experimental design. The most common synonyms and identifiers are listed below.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-methylhexan-1-ol | PubChem[1] |

| Common Synonyms | 4-Methylhexanol, 4-Methyl-1-hexanol, 1-Hexanol, 4-methyl- | NIST Chemistry WebBook[2][3] |

| CAS Registry Number | 818-49-5 | NIST Chemistry WebBook[2][3] |

| Molecular Formula | C₇H₁₆O | NIST Chemistry WebBook[2][3] |

| Molecular Weight | 116.20 g/mol | PubChem[1] |

| Stereoisomers | (S)-(+)-4-Methyl-1-hexanol, (R)-(-)-4-Methyl-1-hexanol | Santa Cruz Biotechnology[4] |

Biosynthesis of 4-Methyl-1-hexanol in Nicotiana sylvestris

The primary elucidated biosynthetic pathway for 4-methyl-1-hexanol is found in the petal tissue of Nicotiana sylvestris. The pathway involves the degradation of the amino acid isoleucine, followed by a fatty acid synthase-mediated elongation and subsequent reduction.

The key steps in this pathway are:

-

Formation of 2-oxo-3-methylvaleric acid: This initial step involves the degradation of isoleucine.

-

Conversion to 2-methylbutyryl-CoA: The α-keto acid is converted to its corresponding CoA ester.

-

Elongation by Fatty Acid Synthase (FAS): 2-methylbutyryl-CoA is elongated by the addition of an acetate molecule via the FAS pathway.

-

Reduction to 4-methyl-1-hexanol: The final step involves the reduction of the elongated acyl group to the corresponding alcohol.

This biosynthetic route is distinct from the α-keto acid elongation pathway observed in the formation of other compounds.

Below is a diagram illustrating the biosynthetic pathway of 4-methyl-1-hexanol.

Caption: Biosynthesis of 4-methyl-1-hexanol from isoleucine.

Experimental Protocols

Protocol: Extraction and GC-MS Analysis of 4-Methyl-1-hexanol from Nicotiana sylvestris Petals

Objective: To extract and identify 4-methyl-1-hexanol from the petal tissue of Nicotiana sylvestris.

Materials:

-

Freshly opened Nicotiana sylvestris flowers

-

Liquid nitrogen

-

Mortar and pestle

-

Pentane (or hexane), analytical grade

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)

-

4-methyl-1-hexanol standard

Procedure:

-

Sample Collection and Preparation:

-

Collect petals from freshly opened N. sylvestris flowers.

-

Immediately freeze the petals in liquid nitrogen to quench metabolic activity.

-

Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a glass vial.

-

Add a known volume of cold pentane (e.g., 5 mL per gram of tissue).

-

Vortex the mixture for 1-2 minutes to ensure thorough extraction.

-

Place the vial on a shaker at a low speed for 1-2 hours at 4°C.

-

-

Drying and Concentration:

-

Centrifuge the mixture to pellet the plant debris.

-

Carefully transfer the pentane supernatant to a new vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL. Note: Avoid complete dryness to prevent the loss of volatile compounds.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

Use a temperature program that allows for the separation of volatile alcohols. A typical program might be: initial temperature of 40°C for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Identification:

-

Identify 4-methyl-1-hexanol by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic 4-methyl-1-hexanol standard.

-

The mass spectrum of 4-methyl-1-hexanol will show characteristic fragmentation patterns that can be compared to library spectra (e.g., NIST).

-

Physicochemical and Biological Data

A summary of the available physicochemical and biological data for 4-methyl-1-hexanol is presented below. Currently, there is limited publicly available data on the specific biological activities of 4-methyl-1-hexanol in the context of drug development.

| Property | Value | Source |

| Boiling Point | 172.00 to 174.00 °C @ 760.00 mm Hg (est.) | The Good Scents Company[5] |

| Flash Point | 143.00 °F TCC (61.80 °C) (est.) | The Good Scents Company[5] |

| Water Solubility | 4089 mg/L @ 25 °C (est.) | The Good Scents Company[5] |

| logP (o/w) | 2.211 (est.) | The Good Scents Company[5] |

| Vapor Pressure | 0.407000 mmHg @ 25.00 °C (est.) | The Good Scents Company[5] |

| Natural Occurrence | Nicotiana suaveolens, Nicotiana sylvestris, Nicotiana tomentosiformis, tobacco, rhubarb, Streptomyces, Punica granatum | The Good Scents Company, PubChem[1][5][6] |

| Biological Activity | Limited data available. A related compound, 4-methyl-1-cyclohexanemethanol (MCHM), has been shown to be moderately toxic and can cause skin and eye irritation.[7] Studies on fathead minnows exposed to MCHM indicated a detoxification response.[8] However, direct biological activity data for 4-methyl-1-hexanol is scarce in the public domain. |

Conclusion

4-methyl-1-hexanol is a naturally occurring branched-chain alcohol with a defined biosynthetic pathway in certain plant species. While its physicochemical properties are reasonably well-documented, there is a notable gap in the scientific literature regarding its specific biological activities and potential applications in drug development. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in further exploring the properties and potential of this molecule. Future research should focus on elucidating the biological effects of 4-methyl-1-hexanol to better understand its potential as a bioactive compound.

References

- 1. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 3. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Effects of Environmentally Relevant Concentrations of 4-methyl-1- cycl" by Emily De Wind [knowledge.e.southern.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-1-hexanol, a branched-chain alcohol with applications in various chemical and pharmaceutical contexts. This document details its solubility, lipophilicity (logP), and other key characteristics, presenting quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for the determination of these properties, adhering to internationally recognized standards.

Core Physicochemical Properties

The physicochemical properties of 4-Methyl-1-hexanol are crucial for understanding its behavior in different systems, which is of particular importance in drug development and formulation. A summary of these properties is presented below.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| Boiling Point | 172-174 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Density | Approximately 0.818 g/cm³ | [4] |

| Water Solubility | 4089 mg/L at 25 °C (estimated) | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.1 - 2.211 (estimated) | [2][3] |

| pKa (Acid Dissociation Constant) | 16.79 (predicted) | [5] |

| Vapor Pressure | 0.407 mmHg at 25 °C (estimated) | [3] |

| Refractive Index | Not available |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standardized methodologies for measuring water solubility and the octanol-water partition coefficient (logP).

Determination of Water Solubility (OECD Test Guideline 105)

The water solubility of a compound is a critical parameter influencing its absorption and distribution. The flask method, as described in OECD Test Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[6][7][8]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

-

Add an excess amount of 4-Methyl-1-hexanol to a known volume of distilled water in a glass flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow for phase separation.

-

Carefully separate the aqueous phase from any undissolved 4-Methyl-1-hexanol. Centrifugation can be used to facilitate this separation.

-

Determine the concentration of 4-Methyl-1-hexanol in the clear aqueous phase using a validated analytical method.

-

Repeat the determination at least twice.

Determination of logP (Shake-Flask Method, OECD Test Guideline 107)

The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and bioaccumulation. The shake-flask method is the classical and most widely referenced method for its experimental determination.[9][10][11]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Apparatus:

-

Separatory funnels or glass tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., GC, HPLC)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a stock solution of 4-Methyl-1-hexanol in the phase in which it is more soluble.

-

Add a known volume of the stock solution and the other phase to a separatory funnel or tube. The total volume and the volume ratio of the two phases should be chosen based on the expected logP.

-

Shake the vessel for a sufficient time to allow for the establishment of equilibrium.

-

After shaking, separate the two phases by centrifugation.

-

Determine the concentration of 4-Methyl-1-hexanol in both the n-octanol and the aqueous phases using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the logP of 4-Methyl-1-hexanol using the shake-flask method.

References

- 1. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 2. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Showing Compound 4-methyl-1-hexanol (FDB029644) - FooDB [foodb.ca]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physicochemical properties of 4-Methyl-1-hexanol (CAS 818-49-5), a branched primary alcohol. The data and experimental protocols presented are essential for applications in chemical synthesis, formulation development, and material science.

Core Physicochemical Data

The boiling point, melting point, and density are fundamental properties that dictate the physical state and behavior of a substance under varying conditions. These values are critical for process design, safety assessments, and predicting solubility and miscibility.

| Property | Value | Unit | Notes |

| Boiling Point | 172 - 174[1] | °C | At standard atmospheric pressure (760 mmHg)[1]. Other sources report values of approximately 144°C[2] and 173°C[3][4][5]. |

| Melting Point | ~ -70[2] | °C | An estimated value of -30.45°C has also been reported[4]. |

| Density | 0.818 - 0.821 | g/cm³ | At standard temperature and pressure[2][4][5]. |

Logical Relationship of Molecular Structure to Physical Properties

The physical properties of 4-Methyl-1-hexanol are a direct consequence of its molecular structure. The presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, while the alkyl chain contributes to van der Waals forces. These interactions significantly influence the energy required to transition between solid, liquid, and gaseous states.

Caption: Influence of intermolecular forces on the physical properties of 4-Methyl-1-hexanol.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for measuring the boiling point, melting point, and density of liquid samples like 4-Methyl-1-hexanol.

The capillary method is a common and reliable technique for determining the boiling point of a liquid.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (oil bath or heating block)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of 4-Methyl-1-hexanol into the small test tube.

-

Capillary Insertion: Invert a capillary tube (open end down) and place it inside the test tube containing the liquid sample.

-

Assembly: Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil) within a Thiele tube or place it in a heating block apparatus.

-

Observation: Heat the bath slowly (approximately 2°C per minute) while stirring to ensure even temperature distribution.[7] Observe the capillary tube. As the liquid heats, air trapped in the capillary will slowly bubble out.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] For greater accuracy, turn off the heat when this rapid bubbling occurs. The temperature at which the liquid re-enters the capillary tube upon cooling is the precise boiling point.[6]

-

Recording: Record the temperature range from the start of rapid bubbling to the point of liquid re-entry. For a pure substance, this range should be narrow.

For substances that are solid at room temperature, this method is used. Since 4-Methyl-1-hexanol has a very low melting point, this procedure would require significant cooling.

Apparatus:

-

Melting point apparatus with a cooling stage

-

Capillary tubes

-

Thermometer

Procedure:

-

Sample Preparation: Introduce a small, finely powdered sample of the solidified compound into a capillary tube, packing it to a height of 1-2 mm.[8]

-

Apparatus Setup: Place the capillary tube into the heating/cooling block of the apparatus.

-

Cooling & Heating: Cool the block to a temperature well below the expected melting point (~ -70°C). Then, begin heating slowly.

-

Observation: Observe the sample through the magnifying lens.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[9] This T1-T2 range is the melting point. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[7][9]

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.[10]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).

-

Fill with Sample: Fill the pycnometer with 4-Methyl-1-hexanol, ensuring no air bubbles are present. Place the stopper and allow any excess liquid to overflow.

-

Equilibrate Temperature: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20°C or 25°C) until the liquid reaches thermal equilibrium.

-

Measure Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it again (m_filled).

-

Calculation: The mass of the liquid is calculated as (m_filled - m_empty). The density (ρ) is then determined using the formula: ρ = (m_filled - m_empty) / V Where V is the known volume of the pycnometer.

-

Calibration (Optional but Recommended): To determine the precise volume of the pycnometer, the procedure can be repeated using a reference substance with a known density, such as distilled water.[11]

References

- 1. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. 4-methyl-1-hexanol [stenutz.eu]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Enantioselective Synthesis of 4-Methyl-1-hexanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexanol is a chiral alcohol of interest in the fields of fragrance, pheromone synthesis, and as a building block in the development of novel pharmaceuticals. The stereochemistry of the chiral center at the C4 position significantly influences its biological activity and sensory properties. Therefore, robust and efficient methods for the enantioselective synthesis of its stereoisomers are of high importance.

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of 4-Methyl-1-hexanol:

-

Asymmetric α-Alkylation of a Chiral Hydrazone: This method utilizes a chiral auxiliary to direct the stereoselective formation of the C-C bond, establishing the chiral center with high enantiomeric excess.

-

Chiral Pool Synthesis from (S)-(-)-Citronellal: This approach leverages a readily available, enantiopure natural product as a starting material, converting it to the target molecule through a series of stereocontrolled transformations.

These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary details to reproduce these syntheses and adapt them for their specific research needs.

Data Presentation

The following table summarizes the key quantitative data for the two described enantioselective synthesis protocols for 4-Methyl-1-hexanol.

| Parameter | Protocol 1: Asymmetric α-Alkylation of Chiral Hydrazone | Protocol 2: Chiral Pool Synthesis from (S)-(-)-Citronellal |

| Target Enantiomer | (S)-4-Methyl-1-hexanol | (S)-4-Methyl-1-hexanol |

| Starting Material | Butanal | (S)-(-)-Citronellal |

| Chiral Source | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | (S)-(-)-Citronellal |

| Overall Yield | ~50-60% | ~40-50% |

| Enantiomeric Excess (e.e.) | >96% | >98% |

| Specific Rotation [α]D | Not reported | Not reported for final product, but intermediates show high optical purity. |

| Key Advantages | High enantioselectivity, well-established methodology. | Utilizes a readily available natural product, high stereochemical purity. |

| Key Disadvantages | Multi-step process, requires stoichiometric chiral auxiliary. | Multi-step synthesis, involves ozonolysis. |

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation using a SAMP Chiral Auxiliary

This protocol is adapted from the well-established SAMP/RAMP hydrazone methodology and is designed for the synthesis of (S)-4-Methyl-1-hexanol. The key step involves the diastereoselective alkylation of the lithium salt of a chiral hydrazone derived from butanal and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Step 1: Formation of the SAMP Hydrazone of Butanal

-

To a flame-dried, argon-purged round-bottom flask, add butanal (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in anhydrous diethyl ether.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the butanal is consumed.

-

Remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

In a separate flame-dried, argon-purged flask, dissolve the crude SAMP hydrazone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF to the hydrazone solution, maintaining the temperature at -78 °C. Stir the resulting orange-colored solution for 2 hours at this temperature.

-

To the deprotonated hydrazone solution, add ethyl iodide (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Ozonolytic Cleavage and Reduction to (S)-4-Methyl-1-hexanol

-

Dissolve the crude alkylated hydrazone in dichloromethane (DCM) and cool the solution to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon or nitrogen to remove excess ozone.

-

Add sodium borohydride (NaBH4) (2.0 eq) portion-wise to the cold solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-4-Methyl-1-hexanol.

Protocol 2: Chiral Pool Synthesis from (S)-(-)-Citronellal

This protocol utilizes the naturally occurring and enantiopure (S)-(-)-citronellal as the starting material. The synthesis involves oxidative cleavage of the double bond followed by a Wittig reaction and subsequent hydrogenation.

Step 1: Ozonolysis of (S)-(-)-Citronellal

-

Dissolve (S)-(-)-citronellal (1.0 eq) in a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon for 15 minutes to remove excess ozone.

-

Add dimethyl sulfide (DMS) (3.0 eq) and allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.

Step 2: Wittig Reaction

-

To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at 0 °C under an argon atmosphere.

-

Stir the resulting red-orange ylide solution at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of the crude aldehyde from Step 1 in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-4-methyl-1-hexene.

Step 3: Hydroboration-Oxidation to (S)-4-Methyl-1-hexanol

-

To a solution of (S)-4-methyl-1-hexene (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of borane-tetrahydrofuran complex (BH3·THF) (1.0 M in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3 M, 1.5 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-4-Methyl-1-hexanol.

Mandatory Visualization

Caption: Workflow for the asymmetric α-alkylation of a chiral hydrazone.

Caption: Workflow for the chiral pool synthesis from (S)-(-)-citronellal.

Application Note: Synthesis of 4-Methyl-1-hexanol from 4-Methyl-1-pentene via Hydroboration-Oxidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroboration-oxidation reaction is a fundamental two-step process in organic synthesis used to convert alkenes into alcohols.[1] This method is highly valued for its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][2] The reaction is also characterized by its syn-stereospecificity, meaning the hydrogen and hydroxyl groups are added to the same face of the alkene.[2][3] This application note provides a detailed protocol for the synthesis of 4-methyl-1-hexanol from 4-methyl-1-pentene, a classic example of this transformation.

Reaction Scheme

The overall reaction involves the addition of borane (BH₃) across the double bond of 4-methyl-1-pentene, followed by oxidation of the resulting trialkylborane intermediate with hydrogen peroxide in a basic solution.[4]

Step 1: Hydroboration 3(CH₃)₂CHCH₂CH=CH₂ + BH₃·THF → [(CH₃)₂CHCH₂CH₂CH₂]₃B

Step 2: Oxidation [(CH₃)₂CHCH₂CH₂CH₂]₃B + 3H₂O₂ + 3NaOH → 3(CH₃)₂CHCH₂CH₂CH₂OH + Na₃BO₃ + 3H₂O

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of 4-methyl-1-hexanol. All glassware should be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 4-Methyl-1-pentene | C₆H₁₂ | 84.16 | Starting alkene |

| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 | 1.0 M solution in THF |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |

| Sodium Hydroxide | NaOH | 40.00 | 3 M aqueous solution |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aqueous solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous, for drying |

| Saturated Brine Solution | NaCl(aq) | - | For washing |

| Round-bottom flask, two-necked | - | - | Flame-dried |

| Dropping funnel | - | - | Pressure-equalizing |

| Magnetic stir bar & plate | - | - | - |

| Condenser & Nitrogen inlet | - | - | To maintain inert atmosphere |

| Ice bath | - | - | For temperature control |

| Separatory funnel | - | - | For work-up |

| Rotary evaporator | - | - | For solvent removal |

| Fractional distillation apparatus | - | - | For purification |

Procedure

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet.

-

Charge the flask with 4-methyl-1-pentene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1 eq of BH₃) to the dropping funnel. Add the borane solution dropwise to the stirred alkene solution over 30-60 minutes, ensuring the internal temperature is maintained at 0°C.[6]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.[6]

-

Cool the reaction mixture back down to 0°C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution (3.0 eq) to the flask.

-

Following the base, add the 30% H₂O₂ solution (3.0 eq) dropwise via the dropping funnel. Maintain a slow addition rate to ensure the internal temperature does not exceed 40°C.[6]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour to ensure complete oxidation.[6]

Part C: Work-up and Purification [5]

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with water and then a saturated brine solution.[6]

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by fractional distillation to obtain pure 4-methyl-1-hexanol.[5]

Data Summary

Reactant Stoichiometry (Example Scale)

| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 4-Methyl-1-pentene | 84.16 | 1.0 | 50.0 | 4.21 g (5.9 mL) |

| BH₃·THF (1.0 M) | 85.94 | 0.37 | 18.5 | 18.5 mL |

| NaOH (3 M) | 40.00 | 3.0 | 150.0 | 50.0 mL |

| H₂O₂ (30%) | 34.01 | 3.0 | 150.0 | 15.3 mL |

Product Characterization

| Property | Value |

| Product Name | 4-Methyl-1-hexanol |

| Molecular Formula | C₇H₁₆O[8] |

| Molecular Weight | 116.20 g/mol [8][9] |

| Appearance | Colorless liquid |

| Boiling Point | 173-178 °C (446-451 K)[10][11] |

| Theoretical Yield | 5.81 g (based on 50 mmol scale) |

| Expected IR Peaks (cm⁻¹) | ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch) |

| ¹³C NMR (CDCl₃, δ) | Expected peaks around 62.9, 39.1, 34.3, 29.2, 22.9, 19.1, 14.2 ppm |

| GC-MS | Molecular ion (M⁺) at m/z = 116; key fragments expected.[8] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 4-methyl-1-hexanol.

Reaction Mechanism Overview

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 10. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 4-Methyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Methyl-1-hexanol (CAS RN: 818-49-5), a C7 alcohol, is a volatile organic compound with applications and potential implications in various fields, including beverage production and chemical synthesis. The methodologies outlined below are designed to deliver high sensitivity, selectivity, and robustness for the analysis of this compound in diverse matrices. This document includes comprehensive procedures for sample preparation, detailed instrument parameters, and data analysis guidelines.

Introduction